molecular formula C8H12BNO4S B1421278 3-(Ethylsulfonamido)phenylboronic acid CAS No. 710348-41-7

3-(Ethylsulfonamido)phenylboronic acid

Cat. No.: B1421278
CAS No.: 710348-41-7
M. Wt: 229.07 g/mol
InChI Key: UODGYEZPCAFKEA-UHFFFAOYSA-N
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Description

3-(Ethylsulfonamido)phenylboronic acid is a chemical compound with the molecular formula C8H12BNO4S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethylsulfonamido group attached to a phenyl ring, which is further connected to a boronic acid group . The molecular weight of this compound is 229.06 .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 438.5±55.0 °C and its predicted density is 1.36±0.1 g/cm3 . The compound should be stored in an inert atmosphere at room temperature . The predicted pKa value is 7.83±0.10 .

Scientific Research Applications

Carbohydrate Chemistry

3-(Ethylsulfonamido)phenylboronic acid and its derivatives, like phenylboronic acid, are significant in carbohydrate chemistry. They condense with diols to form cyclic esters, which are crucial for synthesizing specifically substituted or oxidized sugar derivatives. This ability makes them valuable in chromatography and electrophoresis, particularly in the separation and isolation of polyhydroxy compounds (Ferrier, 1972).

Catalysis

Phenylboronic acid, similar to this compound, is used as a non-toxic catalyst in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating its role in enhancing reaction efficiency and environmental sustainability (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Nanomaterial Fabrication

Phenylboronic acid-decorated polymeric nanomaterials, related to this compound, are extensively used in advanced bio-applications. Their unique chemistry allows for the formation of reversible complexes with polyols, enabling their use in drug delivery systems and biosensors (Lan & Guo, 2019).

Glucose-Responsive Materials

Similar compounds, like phenylboronic acid-based glucose-responsive materials, are being researched for potential applications in insulin delivery due to their ability to respond to glucose levels. This is particularly relevant for constructing glucose-responsive systems for drug delivery (Ma & Shi, 2014).

Anticancer Research

Phenylboronic acid derivatives, akin to this compound, have been investigated for their antiproliferative potential and proapoptotic properties in cancer cell lines, indicating their potential in experimental oncology (Psurski et al., 2018).

Tumor Targeting

Phenylboronic acid-decorated nanoparticles are being studied for enhanced tumor targeting and penetration, which is a significant area of interest for compounds like this compound. Their ability to improve tumor accumulation and antitumor effect is noteworthy (Wang et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

3-(Ethylsulfonamido)phenylboronic acid could potentially be used in the design of glucose-sensitive hydrogels, which are of interest for researchers considering the large number of diabetes patients worldwide . These hydrogels could be suitable candidates for the design of insulin delivery systems .

Properties

IUPAC Name

[3-(ethylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODGYEZPCAFKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674475
Record name {3-[(Ethanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710348-41-7
Record name {3-[(Ethanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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